molecular formula C19H25N3O B10882882 1-(4-Ethoxybenzyl)-4-(pyridin-2-ylmethyl)piperazine

1-(4-Ethoxybenzyl)-4-(pyridin-2-ylmethyl)piperazine

Katalognummer: B10882882
Molekulargewicht: 311.4 g/mol
InChI-Schlüssel: OCBPZWIBIDDBDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Ethoxybenzyl)-4-(2-pyridylmethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their diverse pharmacological activities and are often used as intermediates in the synthesis of various pharmaceuticals. This particular compound features an ethoxybenzyl group and a pyridylmethyl group attached to the piperazine ring, which may contribute to its unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxybenzyl)-4-(2-pyridylmethyl)piperazine typically involves the reaction of 1-(4-ethoxybenzyl)piperazine with 2-pyridylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Ethoxybenzyl)-4-(2-pyridylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or pyridyl groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydroxide, potassium carbonate, dichloromethane.

Major Products Formed

    Oxidation: N-oxides, hydroxylated derivatives.

    Reduction: Reduced piperazine derivatives.

    Substitution: Various substituted piperazine compounds.

Wissenschaftliche Forschungsanwendungen

1-(4-Ethoxybenzyl)-4-(2-pyridylmethyl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases and conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(4-ethoxybenzyl)-4-(2-pyridylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4-Methoxybenzyl)-4-(2-pyridylmethyl)piperazine: Similar structure with a methoxy group instead of an ethoxy group.

    1-(4-Chlorobenzyl)-4-(2-pyridylmethyl)piperazine: Contains a chlorobenzyl group instead of an ethoxybenzyl group.

    1-(4-Fluorobenzyl)-4-(2-pyridylmethyl)piperazine: Features a fluorobenzyl group in place of the ethoxybenzyl group.

Uniqueness

1-(4-Ethoxybenzyl)-4-(2-pyridylmethyl)piperazine is unique due to the presence of both ethoxybenzyl and pyridylmethyl groups, which may confer distinct chemical and biological properties compared to its analogs. The ethoxy group can influence the compound’s lipophilicity and reactivity, while the pyridylmethyl group can affect its binding affinity to specific targets.

Eigenschaften

Molekularformel

C19H25N3O

Molekulargewicht

311.4 g/mol

IUPAC-Name

1-[(4-ethoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine

InChI

InChI=1S/C19H25N3O/c1-2-23-19-8-6-17(7-9-19)15-21-11-13-22(14-12-21)16-18-5-3-4-10-20-18/h3-10H,2,11-16H2,1H3

InChI-Schlüssel

OCBPZWIBIDDBDH-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.